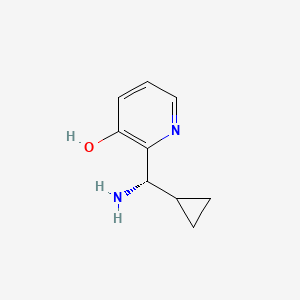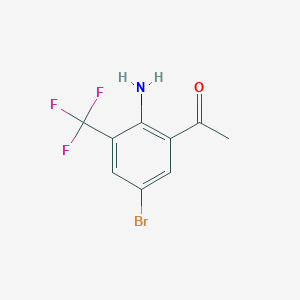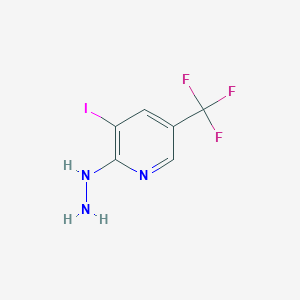
(E)-3-(1H-Indol-7-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1H-Indol-7-yl)acrylonitrile is an organic compound that features an indole moiety linked to an acrylonitrile group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the acrylonitrile group can influence the reactivity and properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-Indol-7-yl)acrylonitrile typically involves the reaction of an indole derivative with an acrylonitrile precursor. One common method is the Knoevenagel condensation, where an indole aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1H-Indol-7-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acrylonitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indole-3-ethylamine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(1H-Indol-7-yl)acrylonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The acrylonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(1H-Indol-3-yl)acrylonitrile: Similar structure but with the acrylonitrile group at a different position.
Indole-3-acetonitrile: Lacks the (E)-configuration and has different reactivity.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of an acrylonitrile group.
Uniqueness
(E)-3-(1H-Indol-7-yl)acrylonitrile is unique due to its specific configuration and the presence of both the indole and acrylonitrile groups, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8N2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(E)-3-(1H-indol-7-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H8N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1-6,8,13H/b5-2+ |
Clave InChI |
YNIUSMYZKCTWDZ-GORDUTHDSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)/C=C/C#N)NC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)C=CC#N)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


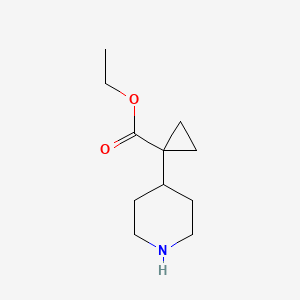
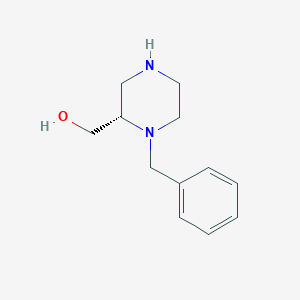
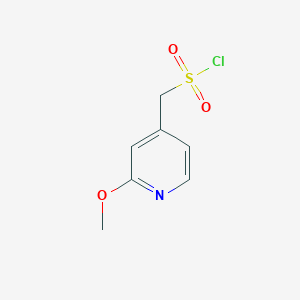
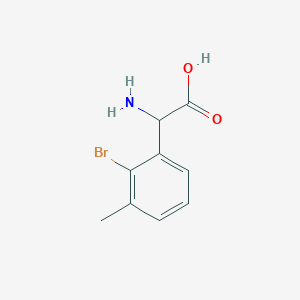
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)


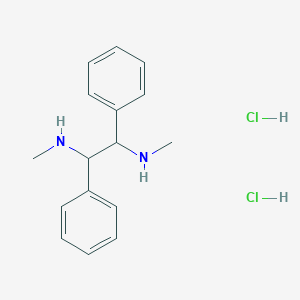
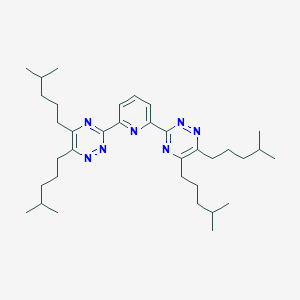
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
